Stereochemical Identity: InChI Key Verification
The target compound is unambiguously defined as the (S)-enantiomer with the InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N, confirming the L-valine-derived stereochemistry [1]. In contrast, the racemic mixture (or R-enantiomer) would carry a different three-dimensional configuration that could differentially interact with chiral biological targets. While no head-to-head activity data exist for the isolated enantiomers, the structural specification itself constitutes a differentiation point: any procurement of a generic “hydrazinocarboxamide” without defined stereochemistry risks introducing an undefined mixture that may confound biological assay results.
| Evidence Dimension | Stereochemical identity (enantiomeric configuration) |
|---|---|
| Target Compound Data | (S)-configuration, InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N |
| Comparator Or Baseline | Racemate or (R)-enantiomer (no specific CAS available) |
| Quantified Difference | Absolute stereochemical difference (S vs. R or racemic); no quantitative activity differential available from approved sources |
| Conditions | Structural assignment by PubChem computed descriptors (InChI, SMILES) |
Why This Matters
For applications where chiral recognition governs binding (e.g., protease active sites), stereochemical identity is a minimal procurement requirement; failure to specify the enantiomer can lead to irreproducible results.
- [1] PubChem Compound Summary for CID 39819175, N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1175960-08-3 (accessed 2026-04-30). View Source
